![molecular formula C55H62N6S2+4 B1263568 ToTo-3 tetracation](/img/structure/B1263568.png)
ToTo-3 tetracation
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Overview
Description
ToTo-3(4+) is the tetracation of ToTo-3 dye. It has a role as a fluorochrome. It is a cyanine dye, a benzothiazolium ion, a quinolinium ion and an iminium ion.
Scientific Research Applications
Interaction with DNA
The Thiazole Orange Homodimer (TOTO) has been studied for its ability to bind with single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA), forming fluorescent complexes. This interaction is highly stable under standard conditions and does not exhibit a preference for ssDNA or dsDNA. The binding is similar in affinity for both ssDNA and dsDNA, and the complexes are stable even in high concentrations of Na+ or Mg2+ ions. These findings have implications for DNA analysis and imaging techniques (Rye & Glazer, 1995).
Mercury Detection
TOTO-3 has been used in assays for the detection of mercury(II) in aqueous solutions. The dye's fluorescence increases upon interaction with mercury-bound polythymine oligonucleotide, allowing for highly selective and sensitive mercury detection. This method has practical applications for environmental monitoring (Chiang et al., 2008).
Properties and Applications with dsDNA
Research on TOTO and its analogues, such as YOYO, has revealed their significant fluorescence enhancement upon complexing with double-stranded DNA. These complexes are stable to electrophoresis, making them useful for sensitive detection and quantitation of DNA in various biological applications (Rye et al., 1992).
Fluorometric Assays for Nucleic Acids
TOTO and YOYO, due to their high affinity for nucleic acids and significant fluorescence enhancement upon binding, are used in sensitive fluorometric assays for quantifying double-stranded DNA, single-stranded DNA, and RNA. These assays are rapid, require small sample amounts, and are suitable for high-throughput applications (Rye et al., 1993).
Sequence Selective Binding in DNA
TOTO binds sequence selectively to double-stranded DNA by bis-intercalation, with specific chromophores sandwiched between base pairs. This selective binding is influenced by the DNA sequence and has been characterized using NMR spectroscopy, providing insights into DNA-binding mechanisms of dyes (Bunkenborg et al., 1999).
properties
Product Name |
ToTo-3 tetracation |
---|---|
Molecular Formula |
C55H62N6S2+4 |
Molecular Weight |
871.3 g/mol |
IUPAC Name |
[8-dimethylazaniumylidene-1,11-bis[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]undecan-4-ylidene]-dimethylazanium |
InChI |
InChI=1S/C55H62N6S2/c1-56(2)44(24-18-38-60-40-36-42(46-26-7-9-28-48(46)60)20-15-34-54-58(5)50-30-11-13-32-52(50)62-54)22-17-23-45(57(3)4)25-19-39-61-41-37-43(47-27-8-10-29-49(47)61)21-16-35-55-59(6)51-31-12-14-33-53(51)63-55/h7-16,20-21,26-37,40-41H,17-19,22-25,38-39H2,1-6H3/q+4 |
InChI Key |
IXZUKZCSVKLTKA-UHFFFAOYSA-N |
Isomeric SMILES |
CN1/C(=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CCCC(=[N+](C)C)CCCC(=[N+](C)C)CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/C=C/6\SC7=CC=CC=C7N6C)/SC8=CC=CC=C18 |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCCC(=[N+](C)C)CCCC(=[N+](C)C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8S7)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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